molecular formula C15H29NO3S B12644645 Octyl N-acetyl-DL-methionate CAS No. 94160-18-6

Octyl N-acetyl-DL-methionate

Cat. No.: B12644645
CAS No.: 94160-18-6
M. Wt: 303.5 g/mol
InChI Key: IVEABYDAJLBAAJ-UHFFFAOYSA-N
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Description

Octyl N-acetyl-DL-methionate: is a chemical compound with the molecular formula C15H29NO3S It is a derivative of methionine, an essential amino acid, and is characterized by the presence of an octyl group attached to the nitrogen atom of the acetylated methionine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Octyl N-acetyl-DL-methionate typically involves the acetylation of DL-methionine followed by the attachment of an octyl group. One common method includes the reaction of DL-methionine with acetic anhydride to form N-acetyl-DL-methionine. This intermediate is then reacted with octanol in the presence of a suitable catalyst, such as triethylamine, to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. The use of tubular reactors and ultrasonication-assisted flow strategies can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: Octyl N-acetyl-DL-methionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfoxide back to the thioether.

    Substitution: The octyl group can be substituted with other alkyl or functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

    Oxidation: N-Acetyl-DL-methionine sulfoxide.

    Reduction: N-Acetyl-DL-methionine.

    Substitution: Various alkylated derivatives depending on the substituent used.

Scientific Research Applications

Pharmaceutical Applications

Antioxidant Properties
Octyl N-acetyl-DL-methionate has been investigated for its antioxidant properties, which are crucial in preventing oxidative stress-related diseases. Studies have shown that derivatives of methionine exhibit significant antioxidant activity, potentially mitigating cellular damage caused by reactive oxygen species (ROS) .

Drug Delivery Systems
The compound's ability to form stable complexes with various drugs enhances its application in drug delivery systems. Research indicates that N-acetyl-DL-methionine derivatives can improve the solubility and bioavailability of poorly soluble drugs, making them more effective in therapeutic applications .

Biochemical Research

Bioconjugation Reagents
this compound serves as a bioconjugation reagent in the synthesis of complex biomolecules. Its redox-active properties facilitate the conjugation of proteins and peptides, which is essential for developing targeted therapies and diagnostics .

Enzyme Activity Modulation
Research has demonstrated that N-acetyl-DL-methionine can modulate enzyme activities, influencing metabolic pathways. This modulation is particularly relevant in studies focusing on metabolic disorders and cancer biology, where altered enzyme function plays a critical role .

Material Science Applications

Biodegradable Polymers
The incorporation of this compound into biodegradable polymers has been explored to enhance their mechanical properties and degradation rates. These materials are suitable for applications in tissue engineering and drug delivery systems due to their biocompatibility .

Surface Modification
In material science, this compound is used for surface modification of biomaterials to improve cell adhesion and proliferation. This property is particularly beneficial in developing scaffolds for tissue engineering applications .

Data Tables

Application AreaSpecific Use CaseReference
PharmaceuticalAntioxidant properties
Drug DeliveryEnhances solubility and bioavailability
Biochemical ResearchBioconjugation reagent
Enzyme Activity ModulationModulates enzyme functions
Material ScienceUsed in biodegradable polymers
Surface ModificationImproves cell adhesion in biomaterials

Case Studies

  • Antioxidant Efficacy Study
    A study published in Revista Mexicana de Física examined the antioxidant capacity of N-acetyl-DL-methionine derivatives. The results indicated a significant reduction in oxidative stress markers in vitro, suggesting potential therapeutic applications for neurodegenerative diseases .
  • Bioconjugation Applications
    Research highlighted the use of this compound as a bioconjugation agent for synthesizing targeted drug delivery systems. The findings demonstrated improved efficacy of chemotherapeutic agents when conjugated with this compound, enhancing their therapeutic index .
  • Material Science Innovations
    A recent study focused on integrating this compound into polyhydroxyalkanoates (PHAs) to create biodegradable scaffolds for tissue engineering. The modified PHAs exhibited enhanced mechanical properties and biodegradability, making them suitable for medical applications .

Mechanism of Action

The mechanism of action of Octyl N-acetyl-DL-methionate involves its interaction with biological membranes and proteins. The octyl group enhances the compound’s lipophilicity, allowing it to integrate into lipid bilayers and affect membrane fluidity. Additionally, the acetylated methionine moiety can interact with specific protein targets, influencing their function and activity . These interactions can modulate various cellular pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Biological Activity

Octyl N-acetyl-DL-methionate is a synthetic derivative of N-acetyl-DL-methionine, incorporating an octyl group that enhances its lipophilicity. This compound is gaining attention for its potential biological activities, particularly due to the properties of its methionine component, which plays a crucial role in various biochemical processes.

This compound can be synthesized through multiple steps involving the acetylation of DL-methionine followed by the introduction of an octyl group. The resulting compound exhibits enhanced stability and solubility characteristics, making it suitable for applications in pharmaceuticals and cosmetics.

1. Antioxidant Properties

Research indicates that this compound possesses significant antioxidant capabilities. This activity is primarily attributed to its methionine component, which can scavenge reactive oxygen species (ROS) and protect cells from oxidative stress. Studies have shown that derivatives like N-acetyl-DL-methionine can enhance cellular defense mechanisms against oxidative damage, thereby contributing to overall cellular health .

2. Enzymatic Hydrolysis

The compound undergoes enzymatic hydrolysis, particularly by porcine acylase, which converts it into L-methionine and acetate. This reaction is significant as it highlights the compound's metabolic pathways and potential interactions with biological systems. The kinetics of this hydrolysis can be monitored using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, providing insights into enzyme specificity and substrate interactions .

3. Role in Protein Synthesis

Methionine is known for its essential role in protein synthesis as the initiating amino acid for translation. The availability of this compound may influence protein synthesis rates, particularly in conditions where methionine levels are critical .

Comparative Analysis with Related Compounds

CompoundKey FeaturesUnique Aspects
This compoundLong-chain alkane, acetylatedEnhanced lipophilicity
N-acetyl-L-methionineAcetate group onlyMore soluble but less lipophilic
DL-methionineNo modificationsDirectly involved in protein synthesis
Octanoyl-L-methionineOctanoyl instead of acetylDifferent lipid profile

This table illustrates how this compound's unique structure contributes to its distinct biological activities compared to other related compounds.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Antioxidant Activity : A controlled study demonstrated that this compound effectively reduced oxidative stress markers in cell cultures exposed to ROS. The results indicated a significant decrease in malondialdehyde levels, a marker of lipid peroxidation, suggesting protective effects against oxidative damage .
  • Enzymatic Activity Investigation : Research focusing on the hydrolysis of this compound revealed that porcine acylase exhibited high specificity for this compound, leading to efficient conversion rates under physiological conditions. This study provided insights into potential therapeutic applications where enhanced methionine availability could be beneficial .
  • Protein Synthesis Enhancement : A study assessing the impact of various methionine derivatives on protein synthesis highlighted that this compound significantly increased translation efficiency in vitro, suggesting its potential utility in nutritional supplementation and therapeutic strategies for conditions associated with protein malnutrition .

Properties

CAS No.

94160-18-6

Molecular Formula

C15H29NO3S

Molecular Weight

303.5 g/mol

IUPAC Name

octyl 2-acetamido-4-methylsulfanylbutanoate

InChI

InChI=1S/C15H29NO3S/c1-4-5-6-7-8-9-11-19-15(18)14(10-12-20-3)16-13(2)17/h14H,4-12H2,1-3H3,(H,16,17)

InChI Key

IVEABYDAJLBAAJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C(CCSC)NC(=O)C

Origin of Product

United States

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